D-Glucopyranose de benzyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

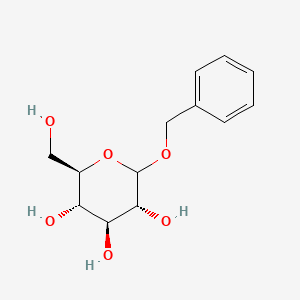

Benzyl D-Glucopyranoside is a β-D-glucoside where the hydroxy group at position 1 is substituted by a benzyloxy group. This compound is a derivative of glucose and is often used in various chemical and biological applications due to its unique properties. It is a white or slightly yellow crystalline powder that is soluble in methanol and water but insoluble in ethanol and ether .

Applications De Recherche Scientifique

Benzyl D-Glucopyranoside has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Benzyl D-Glucopyranoside, also known as Benzyl glucopyranoside, primarily targets the Sodium Glucose Co-Transporter 1 (SGLT1) . SGLT1 plays a dominant role in the absorption of glucose in the gut and is considered a promising target in the development of treatments for postprandial hyperglycemia .

Mode of Action

The compound interacts with its target, SGLT1, by inhibiting its function . This interaction results in a decrease in the absorption of glucose in the gut, which can help manage postprandial hyperglycemia .

Biochemical Pathways

It is known that the compound interferes with the normal function of sglt1, which plays a crucial role in glucose absorption in the gut . By inhibiting SGLT1, the compound can potentially affect the overall glucose metabolism in the body.

Pharmacokinetics

It is soluble in dmso at a concentration of 1 mg/ml , which may influence its bioavailability.

Result of Action

The primary molecular effect of Benzyl D-Glucopyranoside’s action is the inhibition of SGLT1 . This leads to a decrease in glucose absorption in the gut, which can help manage postprandial hyperglycemia .

Action Environment

The efficacy and stability of Benzyl D-Glucopyranoside can be influenced by various environmental factors. It is stored at a temperature of -20°C , suggesting that it may be sensitive to temperature changes.

Analyse Biochimique

Biochemical Properties

Benzyl glucopyranoside participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in reactions catalyzed by glycosyltransferases . The nature of these interactions typically involves the formation or cleavage of glycosidic bonds, which are covalent bonds that connect the glucose molecule to the benzyl group .

Cellular Effects

Benzyl glucopyranoside can influence various types of cells and cellular processes. It has been suggested to have cytotoxic activity, potentially influencing cell function

Molecular Mechanism

The molecular mechanism of action of Benzyl glucopyranoside involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl glucopyranoside can change over time. This includes its stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Benzyl glucopyranoside can vary with different dosages in animal models . While specific studies on Benzyl glucopyranoside are limited, it is generally important to consider potential threshold effects and any toxic or adverse effects at high doses when studying similar compounds.

Metabolic Pathways

Benzyl glucopyranoside is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Benzyl glucopyranoside within cells and tissues involve various transporters or binding proteins . It can influence its localization or accumulation within the cell. The specifics of these processes are still being studied.

Subcellular Localization

The subcellular localization of Benzyl glucopyranoside and its effects on activity or function are areas of active research . It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl D-Glucopyranoside can be synthesized through several methods. One common method involves the Koenigs-Knorr reaction, where tetra-O-benzyl-α-D-glucopyranosyl bromide is reacted with an alcohol in the presence of a catalyst . This reaction typically requires a neutral medium to avoid the formation of orthoesters. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver carbonate or silver oxide.

Industrial Production Methods: Industrial production of Benzyl D-Glucopyranoside often involves the enzymatic synthesis using β-glycosidase from almonds . This method is advantageous due to its high yield and specificity. The reaction is carried out in an aqueous medium at a controlled temperature to ensure optimal enzyme activity.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl D-Glucopyranoside undergoes various chemical reactions, including glycosylation, hydrolysis, and oxidation .

Common Reagents and Conditions:

Glycosylation: This reaction involves the formation of glycosidic bonds and is typically carried out using glycosyl donors like tetra-O-benzyl-α-D-glucopyranosyl bromide in the presence of catalysts such as silver carbonate.

Hydrolysis: Hydrolysis of Benzyl D-Glucopyranoside can be achieved using aqueous acid, which cleaves the glycosidic bond to yield glucose and benzyl alcohol.

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as carboxyl or aldehyde groups.

Major Products Formed:

Glycosylation: Formation of glycosides.

Hydrolysis: Glucose and benzyl alcohol.

Oxidation: Carboxylated or aldehyde derivatives of Benzyl D-Glucopyranoside.

Comparaison Avec Des Composés Similaires

Methyl α-D-Glucopyranoside: Similar in structure but with a methyl group instead of a benzyl group.

Phenyl β-D-Glucopyranoside: Contains a phenyl group instead of a benzyl group.

Hexyl β-D-Glucopyranoside: Has a hexyl group in place of the benzyl group.

Uniqueness: Benzyl D-Glucopyranoside is unique due to its specific interaction with SGLT1, making it a potential candidate for antidiabetic therapies . Its benzyl group also provides distinct chemical properties that are useful in glycosylation reactions and the synthesis of complex carbohydrates.

Activité Biologique

Benzyl D-glucopyranoside (BDG) is a glycoside compound that has garnered attention for its diverse biological activities. This article explores the biochemical properties, synthesis, and biological effects of BDG, supported by recent research findings and case studies.

Chemical Structure and Properties

Benzyl D-glucopyranoside is a beta-D-glucoside with the molecular formula C13H18O6 and a CAS number of 4304-12-5. Its structure consists of a benzyl group attached to a glucopyranoside moiety, which contributes to its solubility and reactivity in biological systems .

Synthesis of Benzyl D-Glucopyranoside

BDG can be synthesized through various methods, including glycosidation reactions. One common approach involves the reaction of benzyl alcohol with glucose derivatives under acidic or enzymatic conditions, leading to the formation of BDG with good yields . The synthesis process can be optimized using microwave-assisted techniques to enhance efficiency .

Antimicrobial Activity

BDG exhibits significant antimicrobial properties, making it a candidate for further pharmaceutical development. Research has demonstrated its effectiveness against various pathogens:

- Bacterial Inhibition : Studies have shown that BDG and its derivatives possess antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. A disc diffusion method was employed to evaluate the antibacterial efficacy, revealing that certain derivatives exhibited enhanced activity compared to the parent compound .

- Fungal Activity : In addition to antibacterial properties, BDG has been tested for antifungal activity. Some derivatives have shown promising results against common fungal pathogens, indicating potential use in treating fungal infections .

Antioxidant Properties

BDG has also been investigated for its antioxidant capabilities. It has been found to scavenge free radicals effectively, which suggests a protective role against oxidative stress in biological systems. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .

Structure-Activity Relationship (SAR)

Understanding the SAR of BDG is crucial for developing more potent derivatives. Research indicates that modifications to the benzyl group or glucopyranoside structure can significantly influence biological activity:

- Hydrophobicity : Compounds with increased hydrophobic characteristics tend to exhibit better antimicrobial activities due to enhanced membrane permeability .

- Functional Group Variation : The introduction of various functional groups (e.g., acetyl or benzoyl groups) on the glucopyranoside structure has been shown to alter both antimicrobial and antioxidant activities positively .

Case Studies

- Antimicrobial Screening : A study conducted by Islam et al. synthesized several BDG derivatives and evaluated their antimicrobial properties against four human pathogenic bacteria using disc diffusion methods. The results indicated that certain acylated derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications .

- Antioxidant Evaluation : Another research project assessed the antioxidant capacity of BDG through various assays, demonstrating its ability to reduce oxidative stress markers in vitro. These findings support its potential use as a natural antioxidant agent in food and pharmaceutical industries .

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-HENWMNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.